Welcome to the BenchChem Online Store!
molecular formula C9H7BrO2 B3041389 (7-bromo-1-benzofuran-5-yl)methanol CAS No. 286836-24-6

(7-bromo-1-benzofuran-5-yl)methanol

Cat. No. B3041389
M. Wt: 227.05 g/mol
InChI Key: JBVLLDHDYZFTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06967201B1

Procedure details

A solution of 1.1 gm (4.31 mMol) 5-(methoxycarbonyl)-7-bromobenzofuran in 20 ml dichloromethane was cooled to −78° C. To this solution were then added 2.7 ml (15.1 mMol) diisobutylaluminum hydride. The reaction mixture was allowed to warm to room temperature and was then stirred for 10 minutes. To the reaction mixture were then added 2.5 gm sodium fluoride and 815 μL water. The resulting mixture was diluted with an additional 10 ml dichloromethane and was then stirred for about 1 hour. The suspension was filtered and the filtrate concentrated under reduced pressure to provide 0.50 gm (51%) of the desired compound. The recovered solid was partitioned between 200 ml ethyl acetate and 100 ml Rochelle's Salt solution for 2 hours. This mixture was filtered, the phases separated, and the organic phase concentrated under reduced pressure to provide an additional 0.30 gm (31%) of the desired compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
815 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([Br:14])[C:8]2[O:12][CH:11]=[CH:10][C:9]=2[CH:13]=1)=O.[H-].C([Al+]CC(C)C)C(C)C.[F-].[Na+].O>ClCCl>[OH:2][CH2:3][C:5]1[CH:6]=[C:7]([Br:14])[C:8]2[O:12][CH:11]=[CH:10][C:9]=2[CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(=O)C=1C=C(C2=C(C=CO2)C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
815 μL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC=1C=C(C2=C(C=CO2)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.